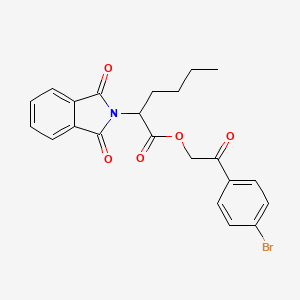
2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate, also known as BDIH, is a chemical compound that has been extensively researched for its potential applications in various fields.
Mecanismo De Acción
2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is known to interact with various biological molecules such as proteins, nucleic acids, and lipids. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the formation of covalent bonds with these biological molecules. This interaction can result in changes in the structure and function of these molecules, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anticancer activities. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines and reactive oxygen species (ROS) in various cell types. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate has several advantages for lab experiments such as its low toxicity, high stability, and ease of synthesis. However, this compound also has some limitations such as its poor solubility in water and limited availability in large quantities.
Direcciones Futuras
There are several future directions for the research on 2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate. One of the potential applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer and inflammation. This compound can also be used as a building block for the synthesis of new materials with unique properties for various applications such as organic electronics and optoelectronics. Finally, further research is needed to elucidate the exact mechanism of action of this compound and to explore its potential applications in other fields.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and biomedical research. In organic electronics, this compound has been used as a building block for the synthesis of high-performance organic semiconductors. In optoelectronics, this compound has been used as a key component in the development of highly efficient organic light-emitting diodes (OLEDs). In biomedical research, this compound has been studied for its potential use as a drug delivery agent and as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO5/c1-2-3-8-18(24-20(26)16-6-4-5-7-17(16)21(24)27)22(28)29-13-19(25)14-9-11-15(23)12-10-14/h4-7,9-12,18H,2-3,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHCGSHLIOCPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC(=O)C1=CC=C(C=C1)Br)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



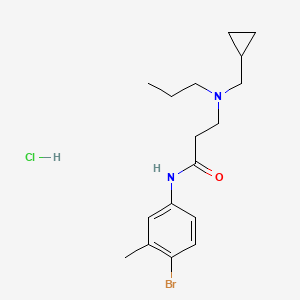
![4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3947450.png)
![3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947474.png)
![1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B3947488.png)
![6-amino-3-(1-naphthyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3947497.png)
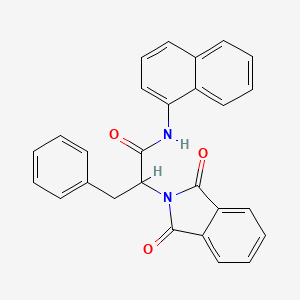

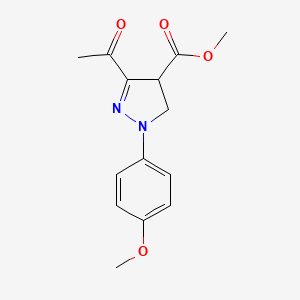
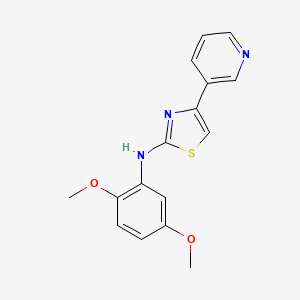
![1-[(2-nitrophenyl)sulfonyl]-4-(1-propyl-4-piperidinyl)piperazine oxalate](/img/structure/B3947530.png)
![1-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone](/img/structure/B3947535.png)
![4-{[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B3947537.png)
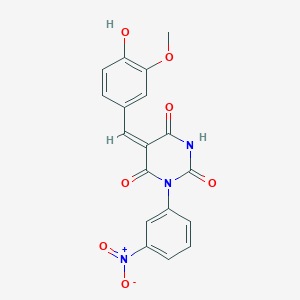
![N-isopropyl-N-(2-methoxyethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B3947546.png)